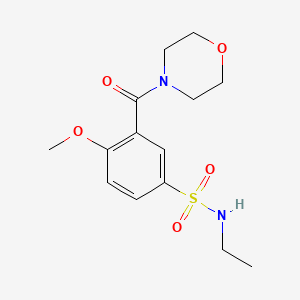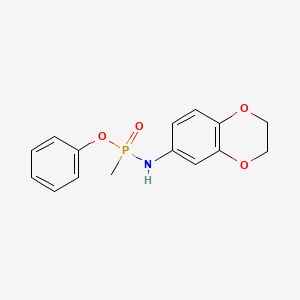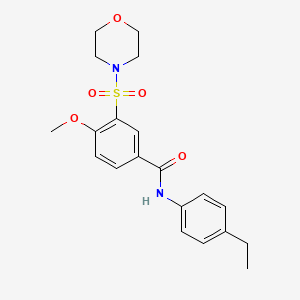![molecular formula C13H18N2OS B5858344 N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as CMETU, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CMETU is a thiourea derivative that has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division and growth, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. This makes it a potentially useful tool for studying cancer biology. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential pharmacological properties. Other potential areas of research include the development of this compound derivatives with improved solubility and the evaluation of this compound as a potential treatment for other diseases, such as inflammation and infection.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction of cyclopropylamine and 4-methoxyphenylethyl isothiocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of this compound is typically around 70-80%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential pharmacological properties, particularly its ability to inhibit cancer cell growth. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vivo in mice models.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-6-2-10(3-7-12)8-9-14-13(17)15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHBEVGRHUKAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)


![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)